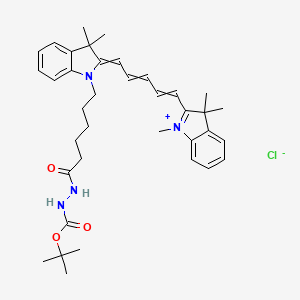

Cyanine5 Boc-hydrazide

Description

Properties

Molecular Formula |

C37H49ClN4O3 |

|---|---|

Molecular Weight |

633.27 |

IUPAC Name |

tert-butyl N-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride |

InChI |

InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H |

InChI Key |

XWIFMTLJOJRITF-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine5 Boc-hydrazide |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Cyanine5 Boc-hydrazide

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

Cyanine5 Boc-hydrazide is a latent, chemically protected fluorophore derivative designed for high-fidelity bioconjugation and organic synthesis. Unlike free hydrazide dyes, which are prone to oxidation and non-specific reactivity during storage, the tert-butyloxycarbonyl (Boc) protecting group renders the nucleophilic hydrazine moiety inert until activation.

This reagent serves two primary strategic functions in experimental workflows:

-

Long-Term Stability: It acts as a shelf-stable precursor that releases fresh, high-purity Cyanine5 hydrazide upon acidolysis.

-

Synthetic Orthogonality: It enables the incorporation of the Cy5 fluorophore into complex molecules (e.g., peptides via Solid-Phase Peptide Synthesis) without premature reaction of the hydrazide group.

Upon deprotection, the reagent targets carbonyls (aldehydes and ketones)—functional groups that are rare in native proteins but can be introduced site-specifically via metabolic engineering or chemical oxidation (e.g., periodate oxidation of glycans).[1]

Physicochemical Profile

Chemical Identity

-

IUPAC/Systematic Name: tert-butyl 2-(Cyanine5-carbonyl)hydrazinecarboxylate (Generalized)

-

Molecular Weight: ~633.26 Da (Non-sulfonated variant)[2]

-

Solubility: High in polar aprotic solvents (DMF, DMSO, DCM). Low in aqueous buffers (requires organic co-solvent for labeling).[3]

-

Reactive Moiety: Latent hydrazide (protected by Boc).[3][4][5][6]

Spectral Properties (Far-Red)

Cyanine5 is a standard-bearer for far-red imaging due to its low spectral overlap with cellular autofluorescence.

| Property | Value | Notes |

| Excitation Max ( | 646–649 nm | Compatible with HeNe (633 nm) or Red Diode (635/640 nm) lasers. |

| Emission Max ( | 662–670 nm | Far-red window; minimal tissue absorbance. |

| Extinction Coefficient ( | ~250,000 M⁻¹cm⁻¹ | High brightness.[5] |

| Quantum Yield ( | ~0.20–0.28 | Environment dependent; higher in organic solvents/rigid environments. |

Mechanistic Basis

The utility of Cyanine5 Boc-hydrazide relies on a two-step chemical sequence: Activation (Deprotection) followed by Ligation (Conjugation).

Step 1: Acidolytic Activation

The Boc group suppresses the nucleophilicity of the hydrazine nitrogens. Exposure to strong acids, typically Trifluoroacetic Acid (TFA), cleaves the Boc group via an E1-like elimination mechanism, releasing isobutylene and carbon dioxide to generate the free hydrazide salt.

Step 2: Carbonyl Ligation

The liberated hydrazide is a super-nucleophile (due to the alpha-effect). It attacks electrophilic carbons in aldehydes or ketones to form a hydrazone linkage.[1] While hydrazones are stable at physiological pH, they can hydrolyze under acidic conditions; thus, reduction to a hydrazine (via NaCNBH₃) is optional but recommended for permanent linkage.

Mechanistic Visualization

The following diagram illustrates the transformation from the inert Boc-protected state to the active fluorescent conjugate.

Figure 1: The activation pathway of Cyanine5 Boc-hydrazide.[5][6] The reagent remains inert until acid treatment removes the Boc cap, enabling specific reaction with carbonyl-bearing targets.

Critical Applications & Workflows

Glycoprotein Labeling (Sialic Acid Targeting)

This is the most common application. Sialic acids on cell surface glycoproteins can be selectively oxidized by sodium periodate (NaIO₄) to generate aldehydes. Because aldehydes are absent on native protein side chains, this allows for bioorthogonal labeling.

Why use the Boc-derivative? If the researcher is synthesizing a multi-functional probe (e.g., a peptide-drug conjugate) that includes Cy5, the hydrazide must be protected during the peptide coupling steps. The Boc group allows the Cy5 to survive SPPS (Solid Phase Peptide Synthesis) conditions (if Fmoc chemistry is used, Boc is stable; if Boc chemistry is used, it cleaves). Note: In standard Fmoc-SPPS, a Boc-hydrazide is stable to piperidine (Fmoc removal) but cleaves with the final TFA resin cleavage, conveniently yielding the active hydrazide.

Workflow Visualization: Glycan Tracking

Figure 2: Workflow for labeling cell-surface glycoproteins. The Cy5 Boc-hydrazide is deprotected separately (Step 3) or used in situ if conditions permit, then reacted with the chemically generated aldehydes.

Validated Experimental Protocols

Protocol A: Deprotection (Activation)

Use this protocol to generate active Cyanine5 hydrazide from the Boc-precursor immediately before use.

-

Dissolution: Dissolve 1 mg of Cyanine5 Boc-hydrazide in 100 µL of Dichloromethane (DCM).

-

Acidolysis: Add 100 µL of Trifluoroacetic Acid (TFA). The solution may change color slightly due to protonation.

-

Incubation: Stir or vortex at room temperature for 30–60 minutes.

-

Evaporation: Remove the solvent and excess TFA using a stream of nitrogen gas or a vacuum concentrator (SpeedVac). Caution: TFA is corrosive.[7]

-

Reconstitution: Redissolve the resulting dark blue pellet (Cy5 hydrazide salt) in anhydrous DMSO or DMF. This stock is now reactive and should be used immediately.

Protocol B: Labeling Oxidized Glycoproteins

Target: Sialylated proteins (e.g., Antibodies, Fetuin).

-

Oxidation:

-

Prepare protein (1–5 mg/mL) in PBS (pH 7.4).

-

Add Sodium Periodate (NaIO₄) to a final concentration of 1 mM (mild oxidation for sialic acids) or 10 mM (strong oxidation).

-

Incubate for 30 minutes at 4°C in the dark.

-

Quench: Add glycerol (to 5% v/v) to quench excess periodate. Remove small molecules via desalting column (e.g., PD-10) or dialysis.

-

-

Conjugation:

-

Add the Activated Cy5 Hydrazide (from Protocol A) to the oxidized protein.

-

Ratio: Use a 10–20 molar excess of dye over protein.

-

Catalysis (Optional): Add Aniline (10–100 mM) to accelerate hydrazone formation at neutral pH.

-

Incubate for 2–16 hours at Room Temperature (or 4°C overnight).

-

-

Purification:

-

Remove excess dye using a size-exclusion spin column or dialysis against PBS.

-

Verify labeling via UV-Vis (measure A280 for protein and A650 for Cy5).

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Incomplete Boc removal. | Ensure TFA is fresh and reaction time is sufficient. Verify deprotection by LC-MS (Mass shift: -100 Da). |

| Precipitation | Dye aggregation in aqueous buffer. | Dissolve dye in DMSO first. Ensure final organic solvent concentration in labeling mix is <10%. |

| High Background | Non-specific hydrophobic binding. | Use sulfonated Cy5 variants if water solubility is critical. Perform rigorous washing/dialysis. |

| No Fluorescence | Fluorescence quenching. | Cy5 is susceptible to quenching at high Degree of Labeling (DOL). Aim for DOL of 1–3 dyes/protein. |

References

-

Lumiprobe. Cyanine5 hydrazide: Product Protocol and Application Guide. Lumiprobe Corporation.

-

APExBIO. Cy5 Boc-hydrazide (non-sulfonated) Product Data Sheet. APExBIO Technology.

-

BroadPharm. Cy5 Boc-hydrazide: Structure and Properties. BroadPharm - The PEG Linker & ADC Linker Company.

-

Rupa, S. A., et al. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor. RSC Advances.

-

AxisPharm. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye: Applications in Bioconjugation.[8] AxisPharm.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. apexbt.com [apexbt.com]

- 3. apexbt.com [apexbt.com]

- 4. interchim.fr [interchim.fr]

- 5. Cy5 Boc-hydrazide | BroadPharm [broadpharm.com]

- 6. Cyanine5 Boc-hydrazide|COA [dcchemicals.com]

- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 8. Cyanine Dyes - Biomolecule Labeling | AxisPharm [axispharm.com]

Technical Deep Dive: Cyanine5 Boc-hydrazide

Topic: Cyanine5 Boc-hydrazide chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Latent Fluorophore

Cyanine5 (Cy5) Boc-hydrazide represents a strategic chemical modification of the standard Cy5 fluorophore. Unlike the free hydrazide form, which is prone to oxidation and premature reactivity, the Boc (tert-butoxycarbonyl) group acts as a steric and electronic shield. This renders the molecule chemically inert during storage and handling, while enhancing its solubility in organic synthesis solvents (DCM, DMF).

For the application scientist, this molecule is not a direct label but a stable precursor . It requires a specific activation step (acidolysis) to unmask the reactive hydrazide moiety, which then targets carbonyls (aldehydes/ketones) in biomolecules—a critical pathway for labeling glycoproteins, oxidized proteins, and carbonyl-modified oligonucleotides.

Physicochemical Profile

The following specifications define the reagent in its protected, shelf-stable state.

| Property | Specification | Notes |

| Chemical Name | Cyanine5 Boc-hydrazide | Often supplied as a chloride salt |

| Molecular Weight | ~633.26 Da | Values vary slightly by counterion (e.g., Cl⁻ vs I⁻) |

| Formula | C₃₇H₄₉ClN₄O₃ | Base structure (non-sulfonated) |

| Excitation Max | 646 nm | Far-Red channel (minimizes autofluorescence) |

| Emission Max | 662 nm | Ideal for deep tissue imaging or multiplexing |

| Extinction Coeff. | ~250,000 M⁻¹cm⁻¹ | High brightness |

| Solubility | High in Organic (DCM, DMF, DMSO) | Low in Water (until deprotected/conjugated) |

| Appearance | Dark Blue/Blue-Green Solid | Hygroscopic; store desiccated at -20°C |

Mechanistic Architecture

Understanding the "Boc strategy" is vital for experimental success. The Boc group converts the nucleophilic hydrazine (-NH-NH₂) into a carbamate-protected form (-NH-NH-Boc).

The Activation Pathway

The Boc group is acid-labile. Upon treatment with strong acid (typically Trifluoroacetic acid, TFA), the tert-butyl cation is cleaved, releasing CO₂ and the free, reactive Cy5-hydrazide.

The Ligation Mechanism

Once unmasked, the hydrazide acts as an

-

Catalysis: The reaction rate at neutral pH is slow.[1] It is significantly accelerated by aniline (or m-phenylenediamine), which forms a highly reactive Schiff base intermediate with the aldehyde, facilitating rapid transimination by the hydrazide.

Figure 1: The activation and conjugation pathway. The Boc group must be removed (Red) to generate the active species (Yellow) for labeling (Green).

Experimental Protocols

Phase 1: Activation (Boc Deprotection)

Objective: Remove the Boc group to generate the reactive Cy5-hydrazide.

Reagents:

Protocol:

-

Dissolution: Dissolve 1 mg of Cy5 Boc-hydrazide in 200 µL of DCM.

-

Acidolysis: Add 200 µL of TFA (Final concentration: 50% v/v).

-

Expert Note: Non-sulfonated Cy5 is generally stable in TFA for short periods. Limit exposure to <2 hours to prevent degradation of the polymethine chain.

-

-

Incubation: Stir at room temperature for 60 minutes. Monitor by TLC or LC-MS if possible (mass shift: -100 Da).

-

Evaporation: Remove solvent/TFA completely under a stream of nitrogen or vacuum.

-

Critical: Residual TFA will acidify your conjugation buffer, potentially precipitating your protein.

-

-

Precipitation (Optional but Recommended): Resuspend the residue in a minimal volume of DCM and precipitate with cold diethyl ether to remove organic impurities. Dry the pellet.

-

Reconstitution: Dissolve the dark blue pellet in anhydrous DMSO (e.g., to 10 mM stock) immediately before use.

Phase 2: Bioconjugation (Glycoprotein Labeling)

Objective: Label a glycoprotein via periodate-oxidized sialic acids.

Reagents:

-

Sodium Periodate (NaIO₄)

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Catalyst: Aniline (pure liquid)

Protocol:

-

Oxidation: Incubate the protein (1-5 mg/mL) with 1 mM NaIO₄ in acetate buffer (pH 5.5) for 30 minutes at 4°C in the dark.

-

Quench: Add glycerol (to 15 mM) to consume excess periodate. Incubate for 5 minutes.

-

Buffer Exchange: Remove periodate using a desalting column (e.g., PD-10) equilibrated in Labeling Buffer.

-

Catalysis Setup: Add Aniline to the protein solution to a final concentration of 10-100 mM.

-

Labeling: Add the activated Cy5-hydrazide (from Phase 1) to the protein. Target a dye-to-protein molar ratio of 10-20:1.

-

Incubation: React for 2-16 hours at room temperature (protected from light).

-

Purification: Remove excess dye via dialysis or size-exclusion chromatography.

Figure 2: Integrated workflow from Boc-deprotection to final protein conjugate purification.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Protein Precipitation | Residual TFA from deprotection | Ensure thorough evaporation or lyophilization of the deprotected dye. Check pH of final reaction mix. |

| Low Labeling Efficiency | pH too high (> 7.0) | Hydrazone formation is acid-catalyzed. Maintain pH 4.5–6.0. If neutral pH is required, increase Aniline concentration. |

| Dye Precipitation | Low aqueous solubility of Cy5 | The non-sulfonated Cy5 is hydrophobic. Ensure organic co-solvent (DMSO/DMF) is ~5-10% of the final volume. |

| High Background | Non-specific hydrophobic binding | Add 0.05% Tween-20 to the wash buffer during purification. Use sulfonated Cy5 analogs if hydrophobicity is a major issue. |

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry.[1][7][8][9] (Demonstrates Aniline Catalysis).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 8. Bioconjugation - Wikipedia [en.wikipedia.org]

- 9. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Cyanine5 Boc-hydrazide Mechanism & Application

Executive Summary

Cyanine5 Boc-hydrazide is a latent, shelf-stable fluorophore precursor designed for the targeted labeling of carbonyl-containing biomolecules. Unlike free hydrazides, which are prone to oxidation and premature cross-linking, the Boc (tert-butyloxycarbonyl) protecting group renders the hydrazine moiety inert until activation.

This guide details the biphasic mechanism of action :

-

Activation: Acid-mediated deprotection of the Boc group to expose the nucleophilic hydrazine.

-

Conjugation: Chemoselective ligation of the hydrazine to aldehydes or ketones (generated via periodate oxidation or metabolic stress) to form a stable hydrazone linkage.[1]

Chemical Mechanism of Action[2][3][4]

Phase 1: Acidolytic Activation (Deprotection)

The Boc group shields the terminal nitrogen of the hydrazine. Before labeling, this shield must be removed.

-

Reagent: Trifluoroacetic acid (TFA), typically 20–50% in Dichloromethane (DCM) or neat.

-

Process: The acidic environment protonates the carbonyl oxygen of the Boc group. This leads to the collapse of the carbamate, releasing isobutylene (gas) and carbon dioxide (gas), leaving behind the free hydrazine salt (Cy5-NH-NH3⁺ TFA⁻).

-

Criticality: Without this step, the probe is non-reactive.

Phase 2: Hydrazone Ligation

Once exposed, the hydrazine group (-NH-NH₂) functions as a super-nucleophile due to the alpha-effect (repulsion between adjacent lone pairs on nitrogen atoms increases reactivity).

-

Target: Aldehydes (R-CHO) or Ketones (R-CO-R') on biomolecules.

-

Mechanism:

-

Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon of the target.

-

Dehydration: A water molecule is eliminated, forming a Hydrazone bond (C=N-NH-Cy5).

-

pH Dependence: The reaction is acid-catalyzed (optimal pH 4.5–6.0). The acid protonates the target carbonyl, making it more electrophilic, but too much acid protonates the hydrazine, rendering it non-nucleophilic.

-

Phase 3: Reductive Stabilization (Optional)

The hydrazone bond is stable under physiological conditions but can be reversible in acidic environments.

-

Action: Reduces the C=N double bond to a C-N single bond (hydrazine linkage), creating a permanent, hydrolytically stable conjugate.

Mechanistic Visualization

Figure 1: The conversion of inert Boc-Cy5 to a stable bioconjugate via deprotection and hydrazone ligation.[4][5]

Photophysical Specifications

Cyanine5 is chosen for its deep-red fluorescence, which minimizes background autofluorescence in biological samples and penetrates tissue effectively.

| Parameter | Value | Notes |

| Excitation Max | 646 – 649 nm | Matches 633 nm (HeNe) or 647 nm (Kr-Ar) lasers. |

| Emission Max | 662 – 670 nm | Far-Red / Near-IR window. |

| Extinction Coeff.[6][7] (ε) | ~250,000 M⁻¹cm⁻¹ | High absorptivity leads to bright signals. |

| Quantum Yield (Φ) | ~0.20 – 0.28 | Moderate, but high ε compensates for brightness. |

| Solubility | DMSO, DMF, Alcohols | Low water solubility; use organic co-solvent.[8] |

| Molecular Weight | ~570 – 750 Da | Varies based on counterion (Cl⁻, I⁻, ClO₄⁻). |

Experimental Protocol: Glycoprotein Labeling

This protocol assumes the user starts with Cyanine5 Boc-hydrazide and wishes to label sialic acid residues on a glycoprotein (e.g., an antibody) via periodate oxidation.

Phase A: Probe Activation (Deprotection)

Since you possess the Boc-protected form, you must generate the active species immediately before use.

-

Dissolution: Dissolve 1 mg of Cyanine5 Boc-hydrazide in 100 µL of neat Trifluoroacetic Acid (TFA).

-

Incubation: Incubate at room temperature for 30 minutes. Shield from light.

-

Evaporation: Remove the TFA completely using a stream of nitrogen gas or a vacuum concentrator (SpeedVac). Note: Residual TFA will drastically lower the pH of your conjugation buffer.

-

Reconstitution: Redissolve the resulting blue solid (Cy5-hydrazide salt) in 50 µL dry DMSO. This is your Active Stock Solution (approx 20-30 mM) .

Phase B: Target Oxidation

-

Buffer Prep: Prepare 0.1 M Sodium Acetate buffer, pH 5.5.

-

Oxidation: Dissolve glycoprotein (1–5 mg/mL) in the acetate buffer. Add Sodium Periodate (NaIO₄) to a final concentration of 1 mM (mild oxidation for sialic acids) or 10 mM (strong oxidation for all sugars).

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Quenching: Add glycerol (to 15 mM) to consume excess periodate. Incubate for 5 minutes.

-

Desalting: Rapidly buffer exchange into fresh 0.1 M Sodium Acetate (pH 5.5) using a spin column (e.g., Zeba Spin) or dialysis to remove quenched periodate.

Phase C: Conjugation

-

Mixing: Add the Active Cy5-Hydrazide Stock (from Phase A) to the oxidized protein. Aim for a 20–50 molar excess of dye over protein.

-

Reaction: Incubate for 4–16 hours at room temperature (or 4°C overnight) with gentle rotation. Keep dark.

-

Optional Stabilization: Add NaBH₃CN (final 5 mM) after 4 hours and incubate for an additional 2 hours.

-

-

Purification: Remove excess unreacted dye using a Sephadex G-25 column or extensive dialysis against PBS (pH 7.4).

Experimental Workflow Diagram

Figure 2: Integrated workflow for Boc-deprotection and subsequent glycoprotein labeling.

Validation & Quality Control

To verify the success of the conjugation, utilize UV-Vis spectroscopy.

-

Measure Absorbance: Measure A280 (Protein) and A650 (Cy5).

-

Correction Factor: Cy5 absorbs slightly at 280 nm.

-

Calculate Degree of Labeling (DOL):

Troubleshooting:

-

Low Labeling Efficiency: Ensure TFA was completely removed. Residual acid lowers the pH below 4.0, protonating the hydrazine and preventing reaction.

-

Precipitation: Cy5 is hydrophobic. If the protein precipitates, lower the dye excess or include 10% DMSO in the reaction buffer.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: The Chemistry of Reactive Groups - Hydrazides).

-

Common Organic Chemistry. (n.d.).[9] Boc Deprotection Mechanism with TFA. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. apexbt.com [apexbt.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: Cyanine5 Boc-hydrazide

Content Type: Technical Guide / Whitepaper Subject: Photophysics, Chemical Activation, and Bioconjugation Protocols[1][2]

Executive Summary

Cyanine5 (Cy5) Boc-hydrazide is a latent, stable precursor to the highly reactive Cy5-hydrazide fluorophore.[1][2] While standard Cy5-hydrazide is prone to oxidative instability during long-term storage, the tert-butyloxycarbonyl (Boc) protecting group "locks" the hydrazine moiety, rendering the molecule chemically inert until activation.[1][2]

This guide details the spectral properties of the core chromophore, the chemical rationale for the Boc-protection strategy, and the precise deprotection-conjugation workflow required to label carbonyl-containing biomolecules (glycoproteins, RNA, and oxidized proteins).[1][2]

Part 1: Chemical Architecture & Photophysics[2]

The utility of Cyanine5 Boc-hydrazide lies in its combination of a classic far-red chromophore with a protected reactive handle.[2] The Boc group suppresses the nucleophilicity of the terminal nitrogen, preventing premature reaction or oxidation.[1][2]

1.1 Spectral Data Table

The spectral properties below reflect the core Cyanine5 chromophore.[1][2] The removal of the Boc group (deprotection) has negligible impact on these values, as the linker is electronically decoupled from the polymethine

| Property | Value | Unit | Notes |

| Excitation Max ( | 646 | nm | Far-red excitation minimizes autofluorescence.[2] |

| Emission Max ( | 662 | nm | Ideal for multiplexing with GFP/FITC and TRITC.[1] |

| Extinction Coefficient ( | ~250,000 | High absorptivity leads to bright signal.[2] | |

| Quantum Yield ( | ~0.20 | - | Standard for non-sulfonated Cy5 in PBS.[2] |

| Stokes Shift | ~16 | nm | Small shift requires high-quality filter sets.[2] |

| Solubility | DCM, DMF, DMSO | - | Hydrophobic. Low water solubility until conjugated.[1][2] |

| Molecular Weight | ~633.26 | g/mol | Varies slightly by counterion (Cl⁻ vs I⁻).[1][2] |

1.2 Solubility & Solvent Effects

Unlike Sulfo-Cyanine5, the standard Cyanine5 Boc-hydrazide is non-sulfonated .[1][2]

-

Operational Requirement: All stock solutions must be prepared in anhydrous organic solvents (DMSO, DMF, or DCM).[1][2] Aqueous buffers should only be introduced after the molecule is conjugated or if a co-solvent system (e.g., 10-20% DMSO) is tolerated by the biological target.[1][2]

Part 2: The Activation Mechanism (Deprotection)[1][2]

The "Boc" group acts as a safety cap.[1][2] To utilize this molecule for labeling, one must perform an acid-catalyzed deprotection to expose the reactive hydrazide (

Why use the Boc form?

-

Purification: The Boc group makes the molecule more lipophilic, facilitating silica gel chromatography during synthesis.[1][2]

-

Shelf-Stability: Free hydrazides are susceptible to oxidation and can form aggregates over time.[2] The Boc-protected form is stable at -20°C for years.

2.1 The Chemical Pathway

The deprotection utilizes Trifluoroacetic Acid (TFA) to cleave the carbamate linkage, releasing

Figure 1: The activation pathway from stable Boc-precursor to fluorescent hydrazone conjugate.

Part 3: Experimental Workflow

Safety Note: Perform deprotection in a chemical fume hood. TFA is corrosive and volatile.[2]

Phase 1: Deprotection (Activation)

This step converts the commercial Cyanine5 Boc-hydrazide into the reactive labeling agent.[2]

-

Dissolution: Dissolve 1 mg of Cyanine5 Boc-hydrazide in 200 µL of Dichloromethane (DCM).

-

Acidification: Add 200 µL of Trifluoroacetic Acid (TFA). The solution may slightly change color due to pH sensitivity of the cyanine polymethine chain (reversible).[1][2]

-

Incubation: Stir at room temperature for 30–60 minutes.

-

Evaporation: Remove the solvent and excess TFA under a stream of nitrogen or vacuum.[1][2]

-

Critical: Complete removal of TFA is essential if the downstream protein is pH-sensitive.[2]

-

-

Reconstitution: Redissolve the dry residue in anhydrous DMSO (e.g., 100 µL) to create a ~10-20 mM stock of reactive Cy5-hydrazide.

Phase 2: Bioconjugation (Labeling Glycoproteins)

Hydrazides react specifically with aldehydes and ketones.[2][3][4] Since proteins do not naturally contain these groups, they must be generated via Periodate Oxidation (for sugars) or used to target specific modifications (e.g., N-terminal Ser/Thr oxidation).[1][2]

Target: Glycoprotein (e.g., Antibody, IgG).[1][2][3]

-

Oxidation:

-

Dissolve protein (1-5 mg/mL) in Sodium Acetate buffer (100 mM, pH 5.5). Avoid amine-containing buffers like Tris.[2]

-

Add Sodium Periodate (

) to a final concentration of 10 mM.[1][2] -

Incubate on ice for 30 minutes in the dark.

-

Quench: Add glycerol (1% v/v) to consume excess periodate.[1][2]

-

Purify: Desalt via spin column (e.g., PD-10 or Zeba) equilibrated in pH 6.0 Sodium Acetate buffer.[1][2]

-

-

Labeling:

-

Add the Activated Cy5-Hydrazide (from Phase 1) to the oxidized protein.[2]

-

Ratio: Use a 20–50 molar excess of dye over protein.

-

Solvent Check: Ensure the final DMSO concentration in the reaction does not exceed 10% to prevent protein precipitation.

-

Incubate for 2–4 hours at room temperature (or overnight at 4°C).

-

-

Purification:

Part 4: Troubleshooting & Quality Control[1][2]

4.1 Verifying the Labeling

To ensure the conjugation worked before committing to expensive assays:

-

UV-Vis Absorbance: Measure

(Protein) and -

Correction Factor: Cy5 absorbs slightly at 280 nm.[1][2] Correct the protein concentration:

[1][2] -

Degree of Labeling (DOL):

Target DOL: 1–3 dyes per protein molecule is optimal. >4 often leads to fluorescence quenching (diminished signal).[1][2]

4.2 Common Pitfalls

-

Precipitation: If the Cy5 precipitates upon addition to the aqueous buffer, the protein concentration is likely too high, or the DMSO content is too low.[1][2] Lower the protein concentration to 1 mg/mL.

-

Low Labeling Efficiency: The pH of the conjugation reaction is critical.[1][2] Hydrazone formation is acid-catalyzed.[2] Reaction at pH 7.4 (PBS) is significantly slower than at pH 5.0–6.[1][2]0. If neutral pH is required, add 10-100 mM Aniline as a catalyst to accelerate the reaction.[1][2]

References

-

Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (Standard reference for hydrazide chemistry mechanisms).

Sources

Precision Bioconjugation: The Cyanine5 Hydrazide System

Executive Summary

In the landscape of high-fidelity bioconjugation, Cyanine5 (Cy5) hydrazide represents a critical tool for site-specific labeling.[1] Unlike amine-reactive succinimidyl esters that randomly target lysine residues—potentially occluding binding sites—hydrazide chemistry targets carbonyls. This allows for directed conjugation to glycosylation sites on antibodies or oxidized stress markers on proteins.[1] This guide dissects the mechanistic principles, catalytic enhancements, and optimized protocols required to deploy Cy5 hydrazide in rigorous drug development and proteomic workflows.

Chemical Fundamentals: The Hydrazide Advantage

The Fluorophore: Cyanine5

Cyanine5 is a far-red fluorophore (Excitation: ~646 nm, Emission: ~662 nm) widely utilized for its low background interference in biological systems. Its emission profile avoids the autofluorescence common in the green/yellow spectrum (500–600 nm) found in tissue and serum.

The Mechanism: Hydrazone Ligation

The core reaction involves the nucleophilic attack of the hydrazide nitrogen (

-

Selectivity: Hydrazides are relatively inert toward amines, thiols, and hydroxyls at acidic pH, making them orthogonal to other common functional groups.

-

Stability: While simple Schiff bases (formed by amines + aldehydes) are unstable and require immediate reduction, hydrazones are significantly more stable due to the resonance effect of the adjacent nitrogen lone pair. However, for permanent linkage, reduction with sodium cyanoborohydride (

) is often employed.

Reaction Kinetics & pH Dependence

The reaction rate is governed by pH.

-

Acidic Conditions (pH 4.5 – 5.5): Protonation of the carbonyl oxygen increases its electrophilicity, accelerating the nucleophilic attack. This is the standard range for uncatalyzed reactions.

-

Neutral Conditions (pH 7.0 – 7.4): The reaction is sluggish because the carbonyl is less electrophilic. However, this pH is often required for protein stability. This necessitates nucleophilic catalysis (see Section 2).

Advanced Kinetics: The Aniline Catalyst

For sensitive biomolecules that cannot withstand acidic buffers, aniline catalysis is a field-proven technique to accelerate hydrazone formation at neutral pH (pH 7.0).

Why it works: Aniline reacts with the aldehyde faster than the hydrazide to form a highly reactive protonated Schiff base intermediate. The hydrazide then attacks this intermediate in a rapid transimination step, releasing the aniline to turnover again.

Visualization: Catalytic Cycle

Figure 1: The aniline catalytic cycle accelerates ligation by forming a reactive intermediate that is more susceptible to hydrazide attack than the native aldehyde.

Strategic Applications in Drug Development

A. Site-Specific Antibody Labeling (Fc Region)

Random labeling of antibodies (via Lysine-NHS chemistry) often modifies the antigen-binding region (Fab), reducing affinity. Hydrazide chemistry targets the N-linked glycans located on the Fc (constant) region.

-

Benefit: The Fab region remains strictly unmodified, preserving 100% of antigen-binding capacity.

-

Method: Mild periodate oxidation converts vicinal diols on sugars (sialic acid, galactose) into aldehydes.

B. Detection of Oxidative Stress (Carbonylation)

Protein carbonylation is a hallmark of oxidative stress and drug toxicity.

-

Method: Carbonyls introduced by reactive oxygen species (ROS) are labeled with Cy5 hydrazide.

-

Utility: Used in toxicology screening to quantify off-target oxidative damage caused by drug candidates.

Optimized Experimental Protocol: Antibody Glycan Labeling

This protocol is designed for 1 mg of IgG. Scale linearly.

Phase 1: Preparation & Oxidation

Reagents: Sodium Meta-Periodate (

-

Buffer Exchange: Equilibriate IgG into Sodium Acetate Buffer (pH 5.5) using a Zeba spin column or dialysis. Critical: Avoid amine-containing buffers (Tris) as they compete for aldehydes.[2]

-

Oxidation: Prepare a fresh 20 mM

solution. Add to IgG solution to a final concentration of 1-2 mM. -

Incubation: Incubate for 30 minutes at 4°C in the dark. Note: Over-oxidation can degrade the antibody; strict time control is required.

-

Quenching: Add glycerol (final 15 mM) or perform a rapid desalting spin to remove excess periodate.

Phase 2: Conjugation (Ligation)

Reagents: Cy5 Hydrazide (dissolved in anhydrous DMSO), Aniline (optional).

-

Dye Preparation: Dissolve Cy5 hydrazide in DMSO to 10 mg/mL.

-

Reaction: Add Cy5 hydrazide to the oxidized antibody (molar excess of 20:1 Dye:Protein).

-

Catalysis Option: For neutral pH labeling, add Aniline to a final concentration of 10-100 mM.

-

-

Incubation: Incubate for 2–4 hours at Room Temperature (RT) or overnight at 4°C.

-

Stabilization (Optional): Add Sodium Cyanoborohydride (

, 5 mM final) to reduce the hydrazone to a chemically stable hydrazine linkage.

Phase 3: Purification

-

Removal of Free Dye: Use a Sephadex G-25 column or extensive dialysis against PBS.

-

QC: Measure Absorbance at 280 nm (Protein) and 650 nm (Cy5).

Visualization: Workflow Logic

Figure 2: Step-by-step workflow for site-specific antibody conjugation via glycan oxidation.

Troubleshooting & Technical Data

Key Physical Properties

| Property | Value | Notes |

| MW | ~570 g/mol | Varies by counterion/sulfonation |

| Ex / Em | 646 nm / 662 nm | Far-Red / NIR window |

| Solubility | Low in water | Dissolve in DMSO/DMF first |

| Extinction Coeff. | 250,000 | High brightness |

Common Pitfalls

-

Precipitation: Cy5 is hydrophobic. If the dye-to-protein ratio is too high (>20:1) or organic solvent concentration exceeds 10% in the final mix, the protein may precipitate. Solution: Use sulfonated Cy5 (sulfo-Cy5) for higher water solubility.

-

Low Labeling Efficiency: Often caused by insufficient oxidation or high pH without catalyst. Solution: Verify periodate freshness and ensure pH is < 6.0 if not using aniline.

-

Buffer Interference: Tris, Glycine, or other amine buffers will react with aldehydes. Solution: Strict use of Acetate, Phosphate, or MES buffers.

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[2][3] Retrieved from [Link]

Sources

A Senior Application Scientist's In-Depth Guide to Cyanine5 Boc-hydrazide: Solubility, Storage, and Application Protocols

For researchers, scientists, and drug development professionals venturing into bioconjugation and fluorescence labeling, the precise handling of reagents is paramount to experimental success. This guide provides an in-depth technical overview of Cyanine5 (Cy5) Boc-hydrazide, a versatile fluorescent probe for labeling aldehydes and ketones. We will delve into its core chemical properties, solubility characteristics, and optimal storage conditions, underpinned by field-proven insights to ensure the integrity and reproducibility of your experiments.

Understanding the Molecular Architecture and its Implications

Cyanine5 Boc-hydrazide is a bifunctional molecule comprising three key components: the Cy5 fluorophore, a hydrazide reactive group, and a tert-butyloxycarbonyl (Boc) protecting group. Each component plays a critical role in the functionality and stability of the compound.

-

Cyanine5 (Cy5) Core: This pentamethine cyanine dye is renowned for its bright fluorescence in the far-red region of the spectrum (excitation ~646 nm, emission ~662 nm). A significant advantage of working in this spectral range is the minimal autofluorescence from biological samples, leading to a higher signal-to-noise ratio. The fluorescence of Cy5 is largely stable across a pH range of 3 to 10, providing flexibility in experimental conditions.[1][]

-

Hydrazide Moiety (-CO-NH-NH2): This functional group is the reactive handle for conjugation. It readily reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[3][4] This reaction is particularly useful for labeling glycoproteins, where the sugar moieties can be oxidized to generate aldehyde groups.

-

Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is an acid-labile protecting group attached to the hydrazide. Its presence enhances the stability of the hydrazide during storage and prevents unwanted side reactions.[5][6] The Boc group must be removed under acidic conditions to liberate the reactive hydrazide for conjugation.[7][8]

Solubility Profile: A Critical Parameter for Experimental Design

The solubility of Cyanine5 Boc-hydrazide is a crucial factor in preparing stock solutions and performing labeling reactions. As a non-sulfonated cyanine dye, its solubility characteristics are dictated by the hydrophobic nature of the Cy5 core.

Non-sulfonated Cy5 Boc-hydrazide exhibits low solubility in aqueous buffers.[9] Therefore, the use of an organic co-solvent is necessary to dissolve the molecule before its addition to an aqueous reaction mixture containing the biomolecule of interest.[9][10]

Table 1: Solubility of Non-sulfonated Cyanine5 Boc-hydrazide

| Solvent | Solubility | Remarks |

| Dimethylformamide (DMF) | Good | Recommended for preparing high-concentration stock solutions. |

| Dimethyl sulfoxide (DMSO) | Good | An excellent alternative to DMF for stock solution preparation.[11] |

| Ethanol | Good | Can be used as a solvent, though DMSO and DMF are more common. |

| Methanol | Good | Similar to ethanol, a viable option for solubilization. |

| Water | Low | Requires the addition of an organic co-solvent for use in aqueous buffers. |

| Dichloromethane | Good | Primarily for organic synthesis applications, not for typical bioconjugation. |

Expert Insight: For bioconjugation, it is standard practice to first dissolve the Cyanine5 Boc-hydrazide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution. This stock solution is then added dropwise to the biomolecule in an appropriate aqueous buffer. It is critical to ensure that the final concentration of the organic solvent in the reaction mixture is low enough to not denature the target protein or biomolecule.

The Impact of Sulfonation

It is worth noting the existence of sulfonated cyanine dyes. The addition of sulfonate groups significantly increases the water solubility of the dye, potentially eliminating the need for organic co-solvents in labeling reactions.[12][13][14] However, this guide focuses on the more commonly encountered non-sulfonated version.

Storage and Handling: Preserving Reagent Integrity

Proper storage of Cyanine5 Boc-hydrazide is essential to maintain its chemical integrity and ensure reproducible experimental outcomes. Both the cyanine dye and the Boc-hydrazide moiety are susceptible to degradation if not stored correctly.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C | Minimizes thermal degradation of the cyanine dye and the Boc-hydrazide. |

| Light | In the dark (e.g., in an amber vial or wrapped in foil) | Cyanine dyes are photosensitive and can photobleach upon prolonged exposure to light.[15] |

| Moisture | Desiccated | The hydrazide and the Boc protecting group can be susceptible to hydrolysis. |

| Stock Solutions | Store at -20°C in small aliquots | Avoid repeated freeze-thaw cycles which can lead to degradation. Use of anhydrous solvents (e.g., anhydrous DMSO) is crucial to prevent hydrolysis. |

Causality in Storage Choices: The recommendation to store at -20°C in a dark, dry environment is a direct consequence of the chemical nature of the molecule. Low temperatures slow down kinetic processes, including degradation pathways. Protection from light prevents photochemical reactions that can destroy the chromophore of the Cy5 dye. A desiccated environment is crucial because water can hydrolyze the Boc group and potentially react with the hydrazide.

Experimental Protocols: A Step-by-Step Guide to Labeling

The following section provides a detailed protocol for the labeling of a glycoprotein with Cyanine5 Boc-hydrazide. This protocol is a self-validating system, with clear steps for generating the reactive aldehyde, deprotecting the dye, conjugation, and purification.

Diagram of the Experimental Workflow

Caption: Workflow for labeling glycoproteins with Cyanine5 Boc-hydrazide.

Step-by-Step Methodology

Part A: Generation of Aldehyde Groups on the Glycoprotein

-

Prepare the Glycoprotein: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.

-

Prepare the Oxidizing Agent: Freshly prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).

-

Oxidation Reaction: Mix equal volumes of the glycoprotein solution and the sodium periodate solution. Incubate the reaction for 5 minutes at room temperature, protected from light.

-

Quench and Purify: Immediately purify the oxidized glycoprotein from excess periodate using a desalting column (e.g., Sephadex G-25) or through dialysis against 0.1 M sodium acetate buffer (pH 5.5).[16]

Part B: Deprotection of Cyanine5 Boc-hydrazide

This step should be performed immediately before the conjugation reaction.

-

Prepare the Deprotection Solution: In a fume hood, prepare a solution of 5-10% trifluoroacetic acid (TFA) in an appropriate anhydrous organic solvent (e.g., dichloromethane or dioxane).

-

Deprotection Reaction: Dissolve the Cyanine5 Boc-hydrazide in the TFA solution and incubate for 30-60 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of TFA: Evaporate the TFA and solvent under a stream of nitrogen or in a vacuum concentrator. The resulting reactive Cyanine5 hydrazide should be used immediately.

Part C: Conjugation of Cyanine5 hydrazide to the Oxidized Glycoprotein

-

Prepare the Dye Stock Solution: Dissolve the deprotected Cyanine5 hydrazide in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM).[16]

-

Conjugation Reaction: To the purified, oxidized glycoprotein solution (in 0.1 M sodium acetate, pH 5.5), add the Cyanine5 hydrazide stock solution. A typical starting point is a 20-50 fold molar excess of the dye over the glycoprotein.

-

Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[16]

Part D: Purification of the Labeled Glycoprotein

-

Removal of Unreacted Dye: Purify the Cy5-labeled glycoprotein from unreacted dye using gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[17][18][19]

Diagram of the Hydrazone Formation Mechanism

Sources

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. New glycoconjugated cyanine dyes as fluorescent labeling reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. mdpi.com [mdpi.com]

- 15. bio-rad.com [bio-rad.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. researchgate.net [researchgate.net]

- 18. lumiprobe.com [lumiprobe.com]

- 19. jenabioscience.com [jenabioscience.com]

Methodological & Application

High-Efficiency Cyanine5 (Cy5) Antibody Labeling via NHS-Ester Chemistry

Application Note & Protocol

Abstract & Scope

This guide details the covalent conjugation of Cyanine5 (Cy5) fluorophores to monoclonal antibodies (IgG) using N-hydroxysuccinimide (NHS) ester chemistry. Cy5 is a far-red fluorophore (Ex: ~650 nm, Em: ~670 nm) favored for its low background signal in biological tissues and compatibility with 633/647 nm laser lines.

Unlike generic protocols, this document focuses on the mechanistic variables that determine yield and stability: pH control, solvent integrity, and the critical dye-to-protein (F/P) stoichiometric ratio.

Mechanism of Action: The "Goldilocks" Zone

The success of this protocol relies on balancing two competing chemical reactions.

-

The Desired Reaction (Amine Acylation): The NHS ester on the Cy5 molecule attacks primary amines (

) on the antibody (specifically Lysine residues and the N-terminus). This forms a stable amide bond. This reaction requires the amine to be deprotonated (neutral), which happens efficiently at pH 8.3–8.5 . -

The Competing Reaction (Hydrolysis): Water molecules also attack the NHS ester, converting it into a non-reactive carboxylic acid.[1] The rate of hydrolysis increases significantly with pH.[2]

The Expert Insight: If the pH is too low (< 8.0), the lysines are protonated (

Pre-Labeling Critical Checklist

Failure to adhere to these prerequisites is the #1 cause of labeling failure.

| Parameter | Requirement | Reason (Causality) |

| Buffer Composition | NO Tris, Glycine, or Azide | Primary amines in Tris/Glycine compete with the antibody for the dye. Azide inhibits conjugation efficiency. |

| Protein Carrier | NO BSA or Gelatin | Carrier proteins will be labeled alongside your antibody, ruining specificity. |

| Concentration | > 1 mg/mL (Ideal: 2–5 mg/mL) | Low concentrations favor hydrolysis over conjugation due to collision kinetics. |

| pH | 8.3 ± 0.2 | Ensures Lysine deprotonation without rapid dye degradation. |

Workflow Visualization

Figure 1: Logical workflow for Cy5 antibody labeling, highlighting the critical decision path for buffer compatibility.

Detailed Protocol

Materials Required[1][2][4][5][6][7][8][9][10][11][12]

-

Antibody: Purified IgG (free of BSA/Tris).

-

Cy5-NHS Ester: Store at -20°C, desiccated.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1] Note: Use a fresh bottle; water in old DMSO destroys the NHS ester.

-

Reaction Buffer: 1 M Sodium Bicarbonate (

), pH 8.3. -

Purification: Desalting columns (e.g., PD-10, Zeba Spin) or dialysis cassettes (10K MWCO).

Step 1: Protein Preparation & pH Adjustment[12]

-

If the antibody is in an incompatible buffer (Tris/Glycine), perform a buffer exchange into PBS (pH 7.2–7.4) using a desalting column.[4]

-

The Bicarbonate Spike: Instead of dialyzing directly into high pH buffer (which can harm some proteins over time), keep the protein in PBS and add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) immediately before adding the dye.

-

Example: To 900 µL of IgG in PBS, add 100 µL of 1 M Bicarbonate. Final pH will be ~8.3.

-

Step 2: Dye Preparation

-

Warm the Cy5-NHS vial to room temperature before opening to prevent condensation (water kills the reaction).

-

Dissolve Cy5-NHS in anhydrous DMSO to a concentration of 10 mg/mL .

-

Expert Tip: Do not store this stock solution. Prepare fresh.

-

Step 3: Conjugation Reaction

-

Calculate the volume of dye needed for a 15-fold to 20-fold molar excess .

-

General Rule: For 1 mg of IgG (MW ~150 kDa), use approximately 50-70 µg of Cy5-NHS.

-

-

Add the dye solution to the antibody solution dropwise while gently vortexing.

-

Incubate: 60 minutes at Room Temperature (20–25°C) in the dark .

-

Note: Cy5 is photosensitive.[5] Wrap tubes in foil.

-

Step 4: Purification

-

Remove unreacted dye using a Gel Filtration column (Sephadex G-25) or a Spin Desalting Column equilibrated with PBS.

-

Visual Check: You will see two bands/phases. The faster-moving blue band is your labeled antibody. The slower band is the free dye.[2] Collect the fast band.

-

Post-Labeling Validation (Quality Control)

To ensure scientific integrity, you must calculate the Degree of Labeling (DOL) . This determines how many dye molecules are attached to each antibody.

The Physicochemical Constants

| Constant | Value | Source |

| Cy5 Extinction Coeff ( | 250,000 | [AAT Bioquest, 2024] |

| IgG Extinction Coeff ( | 210,000 | Standard IgG |

| Correction Factor ( | 0.05 | [Jena Bioscience, 2024] |

| IgG Molecular Weight | ~150,000 Da | Standard IgG |

The Calculation

Measure Absorbance at 280 nm (

1. Calculate Protein Concentration (

2. Calculate Degree of Labeling (DOL):

-

Target DOL: 2.5 – 5.0 dyes per antibody.

-

DOL < 2: Weak signal.[6] Increase molar excess of dye next time.

-

DOL > 6: Risk of quenching (reduced signal) and precipitation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation | Over-labeling (DOL > 6) | The dye is hydrophobic. Reduce the dye-to-protein ratio in the reaction (e.g., use 10x excess instead of 20x). |

| Low DOL (< 1.5) | Buffer incompatibility | Ensure Tris/Glycine were fully removed. Verify pH is > 8.[7][4][8]0. |

| Low DOL (< 1.5) | Hydrolyzed Dye | Use fresh anhydrous DMSO. Ensure dye powder was not wet. |

| High Background | Free dye remaining | Perform a second purification step (dialysis against PBS). |

References

-

Jena Bioscience. (2024). Cy5 Protein Labeling Kit Protocol and Spectral Data. Retrieved from [Link]

-

GE Healthcare (Cytiva). (2011). Antibody Labeling Handbook: Amine-Reactive Dyes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. fluidic.com [fluidic.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 6. gehealthcare.com [gehealthcare.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

Targeted Glycan Labeling: Periodate Oxidation of Glycoproteins for Cy5 Conjugation

Abstract

This application note details the site-specific labeling of glycoproteins with Cy5 via periodate oxidation. Unlike N-hydroxysuccinimide (NHS) ester chemistry, which targets random primary amines (often disrupting active sites), this protocol targets cis-diol groups on glycan chains. This approach is particularly advantageous for antibodies (IgGs), where glycosylation is predominantly located on the Fc region, leaving the antigen-binding Fab region unmodified. We present a dual-track protocol: Mild Oxidation for specific sialic acid targeting and Strong Oxidation for global glycan labeling, integrated with aniline catalysis to accelerate reaction kinetics.

Strategic Experimental Design

The Chemistry of Specificity

The core mechanism relies on the oxidative cleavage of vicinal diols (cis-diols) in carbohydrates by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups. These aldehydes spontaneously react with hydrazide-functionalized fluorophores (Cy5-Hydrazide) to form a hydrazone bond.

-

Mild Oxidation (1 mM NaIO₄, 0°C): Specifically targets sialic acid residues (terminal sugars). This is ideal for cell-surface labeling or delicate proteins where minimal oxidative stress is required.

-

Strong Oxidation (10–20 mM NaIO₄, RT): Oxidizes internal sugar residues (mannose, galactose) in addition to sialic acids. This yields a higher Degree of Labeling (DOL) but carries a higher risk of protein denaturation.

The Aniline Advantage (Expert Insight)

Standard hydrazone formation is slow at neutral pH (rate-limiting step: protonation of the carbinolamine intermediate). Adding 10–100 mM Aniline acts as a nucleophilic catalyst, increasing the reaction rate by orders of magnitude and allowing the reaction to proceed efficiently at neutral pH (pH 6.5–7.0) rather than the traditional acidic conditions (pH 5.5), which preserves protein stability.

Visualizing the Mechanism

Figure 1: Reaction pathway converting glycan diols to stable hydrazone conjugates via periodate oxidation.

Materials and Reagents

| Component | Specification | Purpose |

| Target Protein | Glycoprotein (e.g., IgG), >1 mg/mL | Substrate. Must be free of carrier proteins (BSA/Gelatin). |

| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Optimal pH for periodate activity and stability.[1] |

| Oxidant | Sodium Meta-periodate (NaIO₄) | Cleaves diols to aldehydes.[2] Prepare fresh . |

| Fluorophore | Cy5-Hydrazide | Reacts with aldehydes.[1][3][4] Dissolve in dry DMSO. |

| Catalyst | Aniline (Pure) | Accelerates hydrazone formation (Optional but recommended). |

| Quencher | Glycerol or Ethylene Glycol | Neutralizes excess periodate. |

| Purification | Zeba Spin Columns (7K MWCO) | Removes excess dye and oxidant. |

Detailed Protocol

Phase 1: Preparation and Oxidation

Critical Step: Ensure your protein is in a non-amine, non-Tris buffer if possible, although amines are less interfering here than in NHS-ester reactions. However, Tris can form Schiff bases with the generated aldehydes, so buffer exchange into Sodium Acetate (pH 5.5) or PBS is mandatory.

-

Buffer Exchange: Equilibrate the protein (1–5 mg/mL) into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column or dialysis.[2][5]

-

Prepare Oxidant:

-

For Sialic Acid (Mild): Dissolve NaIO₄ in water to 20 mM. Add to protein for a final concentration of 1 mM .

-

For Global Glycans (Strong): Dissolve NaIO₄ in water to 200 mM. Add to protein for a final concentration of 10 mM .

-

-

Incubation:

-

Mild: Incubate on ice (0°C) for 30 minutes in the dark.

-

Strong: Incubate at Room Temperature (20–25°C) for 30 minutes in the dark.

-

-

Quenching: Add Glycerol to a final concentration of 15 mM (e.g., 1.5 µL of 1M Glycerol per 100 µL reaction) to consume excess periodate. Incubate for 5 minutes.

-

Desalting (Crucial): Immediately purify the oxidized protein using a Zeba Spin Column equilibrated with PBS (pH 7.4) or Sodium Acetate (pH 5.5) to remove the periodate and formaldehyde byproducts.

Phase 2: Cy5 Conjugation

-

Prepare Dye: Dissolve Cy5-Hydrazide in anhydrous DMSO to 10 mg/mL.

-

Reaction Mix: Add Cy5-Hydrazide to the oxidized protein solution.

-

Ratio: Aim for a 50-fold molar excess of dye over protein.

-

Example: For 1 mg IgG (~6.6 nmol), add ~330 nmol Cy5.

-

-

Catalysis (Optional High-Efficiency Step): Add Aniline to a final concentration of 10 mM (from a 1 M stock in water, pH adjusted to 6.0).

-

Incubation:

-

With Aniline: 1–2 hours at Room Temperature.[2]

-

Without Aniline: Overnight (12–16 hours) at 4°C.

-

-

Final Purification: Remove excess dye using a desalting column (Sephadex G-25) or extensive dialysis against PBS.

Quality Control: Calculating Degree of Labeling (DOL)

To ensure reproducibility, you must quantify the number of Cy5 molecules attached per protein.

Constants for Cy5:

- (Extinction Coefficient at 650 nm): 250,000 M⁻¹cm⁻¹ [6]

- (Correction Factor): 0.05 (5% of Cy5 absorbance contributes to A280)

- (IgG): 210,000 M⁻¹cm⁻¹ [7]

Measurement:

Measure absorbance at 280 nm (

Equations:

-

Corrected Protein Concentration (M):

-

Degree of Labeling (Moles Dye / Mole Protein):

Target DOL:

-

IgG: A DOL of 2–4 is optimal. < 1 is weak signal; > 6 may cause aggregation or self-quenching.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low DOL (< 1.0) | Insufficient Oxidation | Increase NaIO₄ concentration (up to 10 mM) or time. Ensure NaIO₄ is fresh (degrades rapidly). |

| Low DOL (< 1.0) | pH Mismatch | Hydrazone formation is slow at neutral pH without catalyst. Use pH 5.5 or add Aniline.[8] |

| Precipitation | Over-oxidation | High periodate (>20 mM) can oxidize Met/Trp residues. Switch to Mild Oxidation protocol. |

| High Background | Incomplete Purification | Free dye sticks to proteins hydrophobically. Add 0.05% Tween-20 to wash buffer during purification. |

| Loss of Activity | Epitope Oxidation | The antigen-binding site may contain critical glycans (rare in IgGs, common in other proteins). Use NHS-ester labeling instead. |

Workflow Diagram

Figure 2: Decision tree and workflow for optimizing glycoprotein oxidation and labeling.

References

-

Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.[9] Nature Methods, 6(3), 207–209.[9] [Link]

- Key Insight: Establishes the aniline-catalyzed protocol for neutral pH labeling of period

- Key Insight: Provides the mathematical framework and extinction coefficients for DOL calcul

- Key Insight: Standardizes the 10 mM Periodate / pH 5.5 oxidation workflow for general glycoproteins.

- Hermanson, G. T. (2013).Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. assaygenie.com [assaygenie.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biotium.com [biotium.com]

- 9. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Surface Protein Labeling with Cyanine5 Boc-hydrazide

Introduction: Unveiling the Cell Surface Glycoproteome

The cell surface is a dynamic interface, mediating critical interactions with the extracellular environment. A significant portion of the proteins at this interface are glycosylated, forming a dense and complex layer known as the glycocalyx. These glycoproteins are integral to a myriad of cellular processes, including cell adhesion, signaling, and immune recognition.[1] Consequently, the ability to specifically label and visualize these molecules on living cells is invaluable for researchers in cell biology, immunology, and drug development.

This guide provides a detailed methodology for the targeted labeling of cell surface glycoproteins using Cyanine5 (Cy5) Boc-hydrazide, a fluorescent probe well-suited for live-cell imaging. Cyanine5 is a bright and photostable dye, making it ideal for various fluorescence-based applications, including microscopy and flow cytometry.[2] The labeling strategy hinges on a two-step chemical process: the selective oxidation of carbohydrate moieties on glycoproteins to generate reactive aldehydes, followed by their covalent linkage with the hydrazide group of the Cy5 dye. This approach offers high specificity for cell surface glycoproteins, preserving cell viability and integrity.

Principle of the Method: A Two-Step Bioorthogonal Reaction

The labeling of cell surface glycoproteins with Cyanine5 Boc-hydrazide is a bioorthogonal strategy, meaning the chemical reactions involved do not interfere with native biological processes. The core principle involves two sequential steps:

-

Oxidation: Live cells are treated with a mild oxidizing agent, sodium meta-periodate (NaIO₄). This selectively oxidizes the cis-diol groups present in the sugar residues of glycoproteins, particularly terminal sialic acids, to create aldehyde groups.[3][4] The reaction conditions are optimized to be gentle on the cells, maintaining their viability.[3]

-

Hydrazide Ligation: The newly formed aldehyde groups serve as chemical handles for the subsequent labeling step. Cyanine5 Boc-hydrazide is introduced, and its hydrazide moiety nucleophilically attacks the aldehydes, forming a stable hydrazone bond.[5] This covalent linkage securely attaches the fluorescent Cy5 dye to the cell surface glycoproteins.

The use of Boc-protected hydrazide is advantageous in this context. The tert-butoxycarbonyl (Boc) protecting group enhances the solubility and stability of the dye in aqueous buffers commonly used for live-cell experiments.[6][7][8][9] For the purpose of live cell surface labeling, the deprotection of the Boc group is not necessary as the hydrazide remains sufficiently reactive to form the hydrazone linkage.

Visualization of the Labeling Workflow

The following diagram illustrates the key steps in the cell surface glycoprotein labeling process.

Caption: Chemical reaction of glycan labeling.

Quantitative Data and Reagent Specifications

| Parameter | Specification | Source |

| Cyanine5 Spectral Properties | Excitation Max: ~646 nm, Emission Max: ~662 nm | [6] |

| Labeling Efficiency | ~40-55% of cell surface sialylated glycoproteins | |

| Cell Viability Post-Labeling | >90% | [4] |

| Phototoxicity of Cy5 | Low, suitable for long-term imaging |

Experimental Protocols

These protocols are designed for optimal labeling of live cells while maintaining high viability. It is recommended to optimize incubation times and reagent concentrations for specific cell types and experimental goals.

Materials and Reagents

-

Cyanine5 Boc-hydrazide

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 6.5

-

Quenching Solution (e.g., 100 mM Sodium Sulfite or 1 M Glycerol in PBS)

-

Cell culture medium appropriate for your cells

-

Adherent or suspension cells in culture

Protocol 1: Labeling of Adherent Cells

-

Cell Preparation: Culture adherent cells on glass-bottom dishes or chamber slides to a confluence of 70-80%.

-

Washing: Gently wash the cells twice with ice-cold PBS (pH 6.5) to remove any residual serum proteins.

-

Oxidation: Add a freshly prepared solution of 1-2 mM NaIO₄ in ice-cold PBS (pH 6.5) to the cells. Incubate for 15-20 minutes on ice in the dark.

-

Expert Tip: Performing the oxidation at low temperatures (on ice) minimizes membrane trafficking, ensuring that the labeling is restricted to the cell surface. [4]4. Quenching: Aspirate the NaIO₄ solution and immediately add the quenching solution. Incubate for 5 minutes on ice to stop the oxidation reaction.

-

-

Washing: Wash the cells three times with ice-cold PBS (pH 6.5).

-

Labeling: Prepare a 1-5 µM solution of Cyanine5 Boc-hydrazide in PBS (pH 6.5). If the dye is dissolved in DMSO, ensure the final DMSO concentration does not exceed 0.5%. Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS to remove any unbound dye.

-

Imaging: The cells are now ready for live imaging in an appropriate imaging medium.

Protocol 2: Labeling of Suspension Cells

-

Cell Preparation: Harvest suspension cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

-

Washing: Resuspend the cell pellet in ice-cold PBS (pH 6.5) and pellet again. Repeat this wash step twice.

-

Oxidation: Resuspend the cells in a freshly prepared solution of 1-2 mM NaIO₄ in ice-cold PBS (pH 6.5) at a concentration of approximately 1x10⁶ cells/mL. Incubate for 15-20 minutes on ice in the dark with gentle agitation.

-

Quenching: Pellet the cells and resuspend them in the quenching solution. Incubate for 5 minutes on ice.

-

Washing: Pellet the cells and wash them three times with ice-cold PBS (pH 6.5).

-

Labeling: Resuspend the cell pellet in a 1-5 µM solution of Cyanine5 Boc-hydrazide in PBS (pH 6.5). Incubate for 30-60 minutes at room temperature, protected from light, with gentle agitation.

-

Final Washes: Pellet the cells and wash them three times with PBS to remove unbound dye.

-

Imaging: Resuspend the cells in an appropriate imaging medium for analysis by fluorescence microscopy or flow cytometry.

Troubleshooting and Considerations

| Problem | Potential Cause | Solution |

| No or weak fluorescence signal | Inefficient oxidation | Ensure the NaIO₄ solution is freshly prepared. Optimize the concentration and incubation time. |

| Inactive hydrazide dye | Store the dye protected from light and moisture. Use a fresh stock solution. | |

| Insufficient glycoproteins on the cell surface | Choose a cell line known to have high levels of surface glycosylation or use a positive control. | |

| High background fluorescence | Incomplete removal of unbound dye | Increase the number and duration of the final wash steps. |

| Non-specific binding of the dye | Include a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) before the labeling step, if compatible with the experiment. | |

| Cell death or morphological changes | NaIO₄ concentration is too high or incubation is too long | Reduce the NaIO₄ concentration and/or incubation time. Ensure all steps are performed on ice. |

| Toxicity from DMSO | Ensure the final concentration of DMSO is low (<0.5%). |

Expert Insights and Alternative Approaches

While hydrazide chemistry is a robust method for labeling glycoproteins, it is important to be aware of alternative and complementary techniques. For instance, aminooxy-functionalized dyes can also be used to label aldehyde groups, forming a more stable oxime linkage compared to the hydrazone bond formed by hydrazides. However, hydrazides are readily available and have been extensively validated for this application.

The choice of fluorophore is also a critical consideration. Cyanine5 is an excellent choice for its brightness and photostability in the far-red spectrum, which minimizes phototoxicity and autofluorescence from cellular components. [10]

Conclusion

The protocol outlined in this application note provides a reliable and effective method for fluorescently labeling cell surface glycoproteins on live cells using Cyanine5 Boc-hydrazide. This technique enables the visualization and analysis of the cell surface glycoproteome, offering valuable insights into its role in health and disease. By carefully following the steps and considering the provided expert tips, researchers can successfully implement this powerful tool in their studies.

References

-

Antibodies.com. (n.d.). Cyanine 5 Boc-hydrazide (A270164). Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

ResearchGate. (2025, August 7). High-efficiency labeling of sialylated glycoproteins on living cells. Retrieved from [Link]

-

Zeng, Y., Ramya, T. N., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2010). High efficiency labeling of glycoproteins on living cells. Nature Methods, 7(3), 207–209. Retrieved from [Link]

-

Bunn, D. T., & Varki, A. (2017). Chemical Glycoproteomics. Chemical reviews, 117(7), 4277–4311. Retrieved from [Link]

-

Colbert, J. D., Tikhonov, M., & Johnson, R. S. (2012). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry, 23(12), 2186–2195. Retrieved from [Link]

-

Lee, H. J., Lee, J. H., Kim, J. S., & Kang, H. (2023). Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. ACS Omega, 8(40), 37374–37383. Retrieved from [Link]

-

ResearchGate. (n.d.). Work flow diagram of the periodate oxidation/hydrazide resin and the M. amurensis chromatography methods. Retrieved from [Link]

-

Whelan, S. A., & Hart, G. W. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. MethodsX, 11, 102287. Retrieved from [Link]

-

Anderson, K. E., & Bertozzi, C. R. (2020). Live imaging of the extracellular matrix with a glycan-binding fluorophore. Nature Chemical Biology, 16(10), 1121–1128. Retrieved from [Link]

-

Medzihradszky, K. F., Chalkley, R. J., & Burlingame, A. L. (2010). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Molecular & Cellular Proteomics, 9(7), 1404–1414. Retrieved from [Link]

-

Nanolive. (n.d.). Overcoming phototoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical oxidation of cell surface glycans. Retrieved from [Link]

-

Flynn, R. A., et al. (2023). Rapid and sensitive detection of native glycoRNAs. bioRxiv. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Glycan Labeling. Retrieved from [Link]

-

bioRxiv. (2023, November 17). Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. Retrieved from [Link]

-

eLife. (2016, December 9). Labeling proteins inside living cells using external fluorophores for microscopy. Retrieved from [Link]

-

Interchim. (n.d.). Hydrazide- Biotin. Retrieved from [Link]

-

PubMed. (n.d.). Identification of cell surface glycoproteins by periodate-alkaline phosphatase hydrazide. Retrieved from [Link]

-

AxisPharm. (n.d.). Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye. Retrieved from [Link]

Sources

- 1. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Cyanine 5 Boc-hydrazide (A270164) | Antibodies.com [antibodies.com]

- 6. cn.lumiprobe.com [cn.lumiprobe.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]

- 10. biotium.com [biotium.com]

In-cell protein labeling with Cyanine5 hydrazide

Application Note: In-Cell Protein Labeling with Cyanine5 Hydrazide

Dual Protocols for Surface Glycoprofiling and Oxidative Stress Detection

Executive Summary

This technical guide details the application of Cyanine5 (Cy5) Hydrazide for in-cell protein labeling. Unlike amine-reactive NHS esters or thiol-reactive maleimides, hydrazide chemistry targets carbonyl groups (aldehydes and ketones) . Since proteins do not natively possess reactive carbonyls in abundance, this method relies on two distinct induction mechanisms:

-

Metabolic/Chemical Induction: Mild periodate oxidation of cell-surface sialic acids (Glycoprofiling).

-

Pathological Induction: Reactive Oxygen Species (ROS)-mediated protein carbonylation (Oxidative Stress Profiling).

Cy5 is utilized for its far-red fluorescence (Ex 646 nm / Em 662 nm), which minimizes spectral overlap with cellular autofluorescence and common GFP/RFP markers, making it ideal for multiplexed high-content screening (HCS) in drug discovery.

Mechanistic Principles

The core chemistry involves the nucleophilic attack of the hydrazine nitrogen on an electrophilic carbon of an aldehyde or ketone, resulting in the formation of a hydrazone bond .

-

Reaction Kinetics: The reaction is acid-catalyzed, proceeding most efficiently at pH 5.5–6.0. However, for live-cell applications, physiological pH (7.4) is maintained, often requiring extended incubation times or catalytic additives (e.g., aniline) to drive the equilibrium.

-

Stability: Hydrazone bonds are stable at physiological pH but can be reversible under acidic conditions. For permanent fixation, reduction with sodium cyanoborohydride (

) can convert the hydrazone to a stable hydrazine linkage, though this is optional for immediate imaging.

Mechanism of Action Diagram

Figure 1: Dual pathways for generating reactive carbonyls amenable to Cy5-hydrazide labeling. Top path: Glycoprotein labeling. Bottom path: Oxidative stress detection.

Experimental Design & Considerations

Buffer Selection

-

Avoid Carbonyls: Do not use acetone, pyruvate, or aldehyde-based fixatives (formaldehyde/glutaraldehyde) before the labeling step, as they will quench the hydrazide reagent.

-

pH Strategy:

Reagent Preparation

-

Stock Solution: Dissolve Cy5 hydrazide in anhydrous DMSO (10 mg/mL). Store at -20°C, desiccated and protected from light. Stability: 6 months.

-

Working Solution: Dilute to 5–50 µM in the reaction buffer immediately before use.

Quantitative Parameters

| Parameter | Glycoprotein Labeling (Surface) | Carbonylation Detection (Stress) |

| Target | Sialic acid residues (Glycans) | Oxidized amino acids (Lys, Arg, Pro) |

| Induction | 1 mM NaIO4 (Sodium Periodate) | H2O2, Metal ions, or Drug treatment |

| Induction Time | 5–10 mins (Strict control) | Variable (Hours to Days) |

| Labeling pH | pH 7.4 (Live) or 6.5 (Fixed) | pH 5.5–6.0 (Post-fixation) |

| Cy5 Conc. | 10–50 µM | 5–20 µM |

| Specificity | High (Extracellular) | Moderate (Intracellular/Pan-cellular) |

Protocol A: Cell Surface Glycoprotein Labeling (Live Cell)

Application: Monitoring receptor internalization, drug delivery targeting, or analyzing changes in the glycome.

Step-by-Step Methodology

-

Cell Preparation:

-

Seed cells (e.g., HeLa, CHO) in imaging dishes. Grow to 70–80% confluency.

-

Wash cells 2x with ice-cold PBS (pH 7.4) to remove serum proteins (serum contains glycoproteins that will compete for labeling).

-

-

Mild Periodate Oxidation (The "Pulse"):

-

Prepare fresh 1 mM NaIO4 in ice-cold PBS.

-

Critical: Keep NaIO4 concentration ≤1 mM and temperature at 4°C to oxidize only terminal sialic acids without penetrating the membrane or killing the cell.

-

-

Incubate cells with NaIO4 solution for 5–10 minutes at 4°C in the dark.

-

Quench: Wash cells 2x with PBS containing 1 mM glycerol to scavenge residual periodate.

-

-

Cy5 Hydrazide Labeling:

-

Prepare 50 µM Cy5 Hydrazide in cold PBS (pH 7.4).

-

Add to cells and incubate for 30–60 minutes at 4°C.

-

Note: 4°C prevents endocytosis during labeling, ensuring only the surface is stained. If internalization is the goal, incubate at 37°C.

-

-

-

Washing & Analysis:

-

Wash cells 3x with PBS.

-

Imaging: Image immediately in live-cell buffer.

-

Fixation (Optional): If fixing after labeling, use 4% Paraformaldehyde (PFA). Note that PFA introduces aldehydes, but since the Cy5 is already bound, interference is minimal if excess dye is washed away first.

-

Protocol B: Detection of Protein Carbonylation (Oxidative Stress)

Application: Toxicology screening, aging studies, and evaluating drug-induced oxidative damage.

Step-by-Step Methodology

-

Stress Induction:

-

Treat cells with the test compound or ROS inducer (e.g., 100 µM H2O2) for the desired duration at 37°C.

-

-